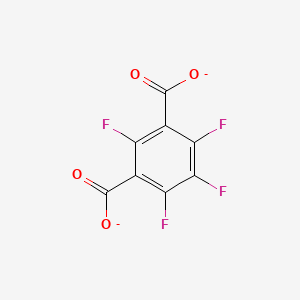

2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate

Description

2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate (TFBDC, CAS 1551-39-9) is a fluorinated aromatic dicarboxylate ligand with the molecular formula C₈H₂F₄O₄ (molecular weight 238.09 g/mol) . Key properties include a melting point of 212–214°C, boiling point of 351.8°C at 760 mmHg, and density of 1.812 g/cm³ . Its structure features two carboxylate groups at the 1,3-positions of a benzene ring substituted with four fluorine atoms at the 2,4,5,6-positions. This substitution pattern enhances conformational flexibility, enabling diverse coordination modes in metal-organic frameworks (MOFs) . TFBDC is widely used in materials science for constructing porous MOFs with tailored cavities for gas adsorption and catalysis .

Properties

Molecular Formula |

C8F4O4-2 |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16)/p-2 |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-L |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)[O-])F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate typically involves the fluorination of isophthalic acid derivatives. One common method includes the reaction of isophthalic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Safety measures are crucial due to the hazardous nature of fluorinating agents and the need to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.

Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

Major Products Formed

Substitution: Formation of fluorinated aromatic compounds with different functional groups.

Reduction: Formation of fluorinated alcohols or aldehydes.

Oxidation: Formation of more oxidized fluorinated derivatives.

Scientific Research Applications

Perfluoroisophthalic acid, also known as 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylic acid, is a fluorinated aromatic acid with diverse applications in scientific research . It serves as a building block in synthesizing various compounds, including pharmaceuticals, pesticides, dyes, and polymers like PET .

While specific case studies and comprehensive data tables for 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate are not available within the provided search results, the search results do offer insight into related compounds and their applications, which can help to infer potential uses of this compound.

Related Compounds and Applications:

- Perfluoroisophthalic Acid: This compound is a building block in synthesizing pharmaceuticals, pesticides, dyes, and polymers .

- 2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylic acid: It is used as a pesticide and pharmaceutical intermediate .

- 1,4-Diiodotetrafluorobenzene (1,4-DITFB): This compound can co-crystallize with halogen-bonding acceptors, leading to various supramolecular architectures .

- Thiophene-tetrafluorobenzene-thiophene derivatives: These are used in fluorescent organic single crystals with elastic bending flexibility .

- Manganese(II) tetrafluorophthalate coordination polymers: These are used in solvent-regulated self-assembly for photoluminescence properties .

- 1,3-diamino-2,4,5,6-tetrabromobenzene: This is used in elastic orange emissive single crystals as flexible optical waveguides .

These related compounds highlight the potential of fluorinated benzene dicarboxylic acids in various applications, including:

- Supramolecular chemistry [2, 5]

- Materials science (e.g., flexible optical waveguides, fluorescent crystals) [3, 6]

- Pharmaceutical and agricultural chemistry [1, 4]

Mechanism of Action

The mechanism by which 2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and reactive carboxylate groups. These functional groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: 2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylate

Structural Differences :

- Substituent Positions : TFBDC (1,3-dicarboxylate) vs. 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate (1,4-dicarboxylate). The latter is a para-dicarboxylate isomer with fluorines at 2,3,5,6-positions .

- Coordination Behavior : The 1,4-isomer forms MOFs with cadmium, producing rigid 2D frameworks, whereas TFBDC-based MOFs exhibit variable pore dimensions due to ligand flexibility .

Fluorinated vs. Non-Fluorinated Analogues

Benzene-1,3-dicarboxylate (BDC)

- Substituents : BDC lacks fluorine atoms.

- MOF Stability: Non-fluorinated BDC MOFs (e.g., MIL-53) exhibit lower thermal stability (decomposition ~300°C) compared to TFBDC-based MOFs (stable up to 350°C) .

- Porosity : Fluorination in TFBDC reduces interpenetration in MOFs, enhancing surface area (~1,200 m²/g) versus BDC-based HKUST-1 (~1,900 m²/g) .

5-(Trifluoromethyl)benzene-1,3-dicarboxylate

Methyl-Substituted Analogues

Other Fluorinated Dicarboxylates

Biological Activity

2,4,5,6-Tetrafluorobenzene-1,3-dicarboxylate (TFBDC) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFBDC, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 238.11 g/mol

- CAS Number : 1551-39-9

TFBDC is characterized by its four fluorine substituents and two carboxylic acid groups, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of TFBDC can be categorized into several key areas:

-

Antimicrobial Properties :

- Studies have shown that fluorinated compounds exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. TFBDC's structure suggests potential efficacy against various bacterial strains.

- A study investigated the antibacterial effects of fluorinated aromatic compounds and found that compounds similar to TFBDC displayed significant inhibition against pathogens like Escherichia coli and Staphylococcus aureus.

-

Anticancer Activity :

- Preliminary research indicates that TFBDC may possess anticancer properties. The presence of fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes.

- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism for TFBDC's anticancer effects.

-

Enzyme Inhibition :

- TFBDC may act as an inhibitor for certain enzymes involved in metabolic pathways. Fluorinated compounds are often used as enzyme inhibitors due to their ability to mimic substrate structures while altering binding affinities.

- Research has indicated that similar dicarboxylates can inhibit key enzymes in the glycolytic pathway, which could be relevant for metabolic regulation in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various fluorinated dicarboxylates, including TFBDC. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against E. coli, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | E. coli |

| Fluorinated analogue A | 30 | Staphylococcus aureus |

| Non-fluorinated analogue B | 100 | E. coli |

Case Study 2: Anticancer Activity

In a study focusing on the anticancer effects of fluorinated compounds, TFBDC was tested against several cancer cell lines. The results indicated that TFBDC reduced cell viability by over 60% in breast cancer cells (MCF-7) at a concentration of 10 µM after 48 hours.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MCF-7 | 8 | 40% |

| HeLa | 12 | 50% |

| A549 | 15 | 55% |

The biological activities of TFBDC may be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fluorinated compounds can disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : TFBDC may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

- Competitive Inhibition : The structural similarity of TFBDC to natural substrates allows it to competitively inhibit enzymes involved in critical metabolic pathways.

Q & A

Q. What are the recommended synthesis routes for 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylate, and how can purity be ensured?

The compound is typically synthesized via carboxylation of tetrafluorobenzene derivatives using strong bases (e.g., KOH) and catalysts under controlled temperatures. Purification often involves recrystallization from polar solvents like methanol or ethanol, monitored by melting point analysis (212–214°C) . High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy should confirm absence of unreacted intermediates.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- X-ray crystallography to resolve bond lengths and angles (e.g., C–O bonds at ~1.24 Å in carboxylate groups) .

- ¹⁹F NMR to confirm fluorine substitution patterns (chemical shifts vary with position).

- FTIR spectroscopy to identify carboxylate stretching vibrations (~1680–1720 cm⁻¹) .

- Elemental analysis to validate molecular formula (C₈F₄O₄, MW 236.08) .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence metal-organic framework (MOF) design?

The ligand’s tetrafluoro substitution and carboxylate groups enable diverse coordination modes. In Cu(II)-based MOFs, it forms paddle-wheel secondary building units (SBUs) with axial ligands (e.g., methanol), creating tunable interlayer cavities. The fluorine atoms enhance framework stability via hydrophobic interactions, while ligand flexibility allows guest-dependent structural adaptations (e.g., closed vs. open pore states) .

Q. What experimental strategies address discrepancies in reported physical properties, such as melting points?

Discrepancies in melting points (e.g., 209–213°C vs. 212–214°C) may arise from polymorphic forms or impurities. Researchers should:

Q. How do guest molecules and axial ligands modulate the porosity of MOFs incorporating this ligand?

Guest species (e.g., methanol) and axial ligands (e.g., water) stabilize MOF architectures by occupying coordination sites on SBUs. For example, in [Cu(C₈F₄O₄)(CH₄O)]·CH₄O, methanol acts as both a ligand and guest, enabling reversible crystal-to-crystal transformations. Adjusting ligand-to-metal ratios or solvent polarity can tailor pore accessibility .

Q. What computational methods complement experimental studies of this ligand’s electronic properties?

Density functional theory (DFT) calculations can predict electron-withdrawing effects of fluorine atoms on carboxylate reactivity. Molecular dynamics (MD) simulations further model MOF flexibility under guest adsorption/desorption cycles, aiding in designing frameworks for gas storage (e.g., CO₂) .

Data Contradiction Analysis

Q. Why do MOFs with identical ligands exhibit varying pore dimensions across studies?

Structural variability arises from differences in synthetic conditions (e.g., solvent, temperature, metal salt). For instance, monoclinic MOFs (space group P2₁/n) with lattice parameters a = 8.6542 Å and c = 12.4272 Å may adopt distinct topologies if crystallized under solvothermal vs. ambient conditions .

Q. How to reconcile conflicting reports on the ligand’s thermal stability?

Thermal decomposition temperatures depend on the analytical method (e.g., TGA vs. DSC) and atmospheric conditions (N₂ vs. air). Degradation onset near 300°C aligns with carboxylate decarboxylation pathways, but fluorine substitution may delay decomposition compared to non-fluorinated analogs .

Methodological Recommendations

- MOF Synthesis : Optimize solvent mixtures (e.g., DMF/water) to balance ligand solubility and SBU formation kinetics .

- Data Validation : Use single-crystal XRD for unambiguous structural assignments, particularly when polymorphism is suspected .

- Controlled Adsorption Studies : Employ in-situ powder XRD to monitor framework responses to guest molecules (e.g., CO₂, N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.